イルベサルタン N-トリチル不純物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

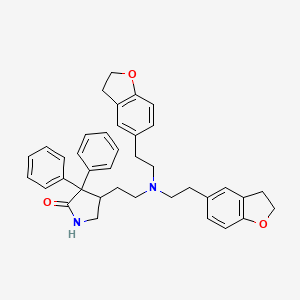

Irbesartan N-Trityl Impurity is a specific impurity of Irbesartan . Its chemical name is 2-Butyl-3-[[4-[2-(2-trityl-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one .

Synthesis Analysis

The synthesis of Irbesartan N-Trityl Impurity involves several steps. The key steps include tetrazole formation from secondary amide for the preparation of the key intermediate, N-alkylation, and debenzylation . The impurities were isolated and unambiguously identified by NMR, IR, UV, and mass spectra .Molecular Structure Analysis

The molecular structure of Irbesartan N-Trityl Impurity was identified by NMR, IR, UV, and mass spectra . The EI mass spectrum displayed the molecular ion of the compound at specific m/z values .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Irbesartan N-Trityl Impurity include the condensation of specific intermediates, tetrazole formation, N-alkylation, and debenzylation . The reaction products were characterized using various spectroscopic techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of Irbesartan N-Trityl Impurity can be analyzed using various techniques such as powder X-ray diffraction, Fourier transform infrared spectroscopy (FT-IR), thermal analysis, and solution-state NMR .科学的研究の応用

医薬品合成と製造

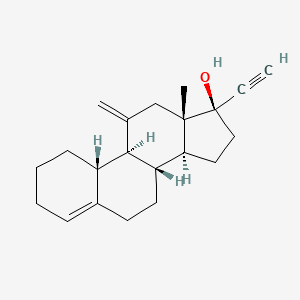

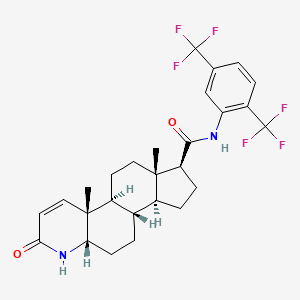

イルベサルタン N-トリチル不純物は、降圧薬であるイルベサルタンの合成において重要な役割を果たします。 製造工程において、N-トリチル変異体のような不純物を理解し、制御することは、最終的な医薬品製品の品質と有効性を確保するために不可欠です {svg_1}.

不純物プロファイリングと特性評価

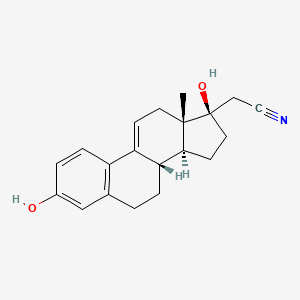

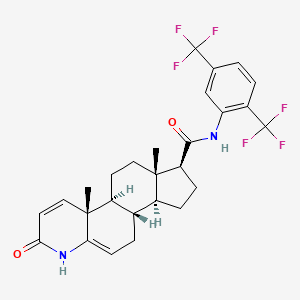

医薬品研究では、不純物プロファイリングは、薬物承認と規制遵守に不可欠です。 イルベサルタンのN-トリチル不純物は、NMR、質量分析、IRなどの手法を用いて特性評価を行うことで、合成プロセスにおける構造と挙動を理解することができます {svg_2}.

薬物の安全性と有効性の研究

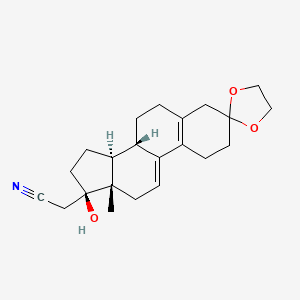

不純物の存在は、薬物の安全性と有効性に影響を与える可能性があります。 N-トリチル不純物を研究することで、最終的なイルベサルタン製品に存在する場合の潜在的なリスクと薬理学的影響を評価することができます {svg_3}.

プロセス最適化

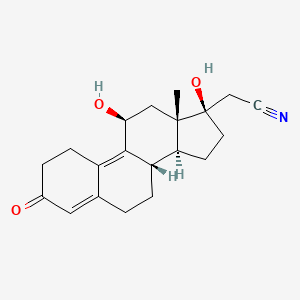

N-トリチル変異体のような不純物の研究は、プロセス最適化戦略に関する情報をもたらします。 この不純物がどのように形成されるかを理解することで、研究者は合成経路を変更し、不純物の存在を最小限に抑えることができ、より効率的で費用対効果の高い製造プロセスにつながります {svg_4}.

環境影響評価

医薬品不純物の合成と廃棄は、環境に影響を与える可能性があります。 N-トリチル不純物を研究することは、イルベサルタン生産の環境影響を軽減する、環境に優しい合成経路と廃棄物管理の取り組みを開発するために重要です {svg_5}.

Safety and Hazards

作用機序

Target of Action

Irbesartan, the parent compound of Irbesartan N-Trityl Impurity, is a non-peptide angiotensin II receptor antagonist . It primarily targets the angiotensin II receptor subtype 1 (AT1) . The AT1 receptor mediates most of the known physiological activities of angiotensin II (AII), a hormone that plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

Irbesartan inhibits the activity of angiotensin II by specifically and selectively antagonizing the AT1 receptor . This noncompetitive antagonism blocks the action of angiotensin II, leading to vasodilation and a reduction in the secretion of aldosterone . As a result, blood pressure is lowered, which is beneficial in the management of hypertension .

Biochemical Pathways

The primary biochemical pathway affected by Irbesartan is the renin-angiotensin-aldosterone system (RAAS). By blocking the AT1 receptor, Irbesartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and decreased fluid volume, thereby lowering blood pressure .

Pharmacokinetics

Genetic polymorphism of the enzyme CYP2C9, which metabolizes Irbesartan, can significantly alter the pharmacokinetics of the drug

Action Environment

The action, efficacy, and stability of Irbesartan can be influenced by various environmental factors. For instance, the presence of certain substances in the body, such as sodium, can affect the activity of the RAAS and thus the effectiveness of Irbesartan . Additionally, factors such as pH and temperature could potentially impact the stability of the compound.

生化学分析

Biochemical Properties

Irbesartan N-Trityl Impurity plays a role in biochemical reactions primarily as an unintended byproduct. It interacts with various enzymes, proteins, and other biomolecules during the synthesis and degradation processes. The impurity can bind to enzymes involved in the metabolic pathways of Irbesartan, potentially inhibiting or altering their activity. For example, it may interact with cytochrome P450 enzymes, which are responsible for the metabolism of many drugs, including Irbesartan .

Cellular Effects

Irbesartan N-Trityl Impurity can have several effects on different types of cells and cellular processes. It may influence cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, the impurity could disrupt the normal function of angiotensin II receptors, leading to altered blood pressure regulation and other physiological effects . Additionally, it may affect the expression of genes involved in drug metabolism and transport, further impacting the efficacy and safety of Irbesartan.

Molecular Mechanism

The molecular mechanism of action of Irbesartan N-Trityl Impurity involves its interactions with various biomolecules. It can bind to enzymes, inhibiting or activating their activity, and may also interact with receptors and other proteins. For example, the impurity may inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of Irbesartan and other drugs . Additionally, it may affect gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Irbesartan N-Trityl Impurity can change over time. The stability and degradation of the impurity are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the impurity can degrade over time, leading to the formation of other byproducts that may have different biochemical properties and effects . Long-term exposure to the impurity may result in cumulative effects on cellular function, including changes in gene expression and enzyme activity.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Irbesartan N-Trityl Impurity involves the protection of the amine group of Irbesartan followed by its reaction with Trityl Chloride.", "Starting Materials": [ "Irbesartan", "Trityl Chloride", "Sodium Hydroxide", "Methanol", "Diethyl Ether" ], "Reaction": [ "Irbesartan is dissolved in methanol.", "Sodium Hydroxide is added to the solution to adjust the pH to 9-10.", "Trityl Chloride is added dropwise to the solution with stirring.", "The reaction mixture is stirred at room temperature for 12-18 hours.", "The reaction mixture is then poured into a separating funnel and extracted with diethyl ether.", "The organic layer is separated and washed with water.", "The organic layer is dried over anhydrous sodium sulfate.", "The solvent is evaporated under reduced pressure to obtain the crude product.", "The crude product is purified by column chromatography to obtain Irbesartan N-Trityl Impurity." ] } | |

CAS番号 |

886999-35-5 |

分子式 |

C44H42N6O |

分子量 |

670.86 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

2-Butyl-3-[[2’-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。